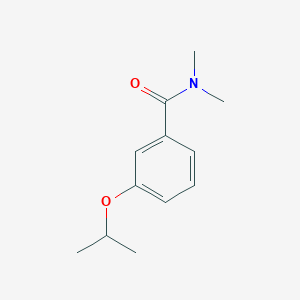
3-isopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N,N-dimethylbenzamide, commonly known as IMD-0354, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and immune response. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
IMD-0354 targets the NF-κB pathway by inhibiting the activity of the inhibitor of kappa B kinase (IKK) complex. This complex is responsible for phosphorylating the inhibitor of kappa B (IκB), which leads to its degradation and subsequent release of NF-κB. By inhibiting IKK activity, IMD-0354 prevents the release of NF-κB and downstream signaling.
Biochemical and physiological effects:
IMD-0354 has been shown to have a variety of biochemical and physiological effects. In cancer cells, IMD-0354 has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, IMD-0354 has been shown to reduce inflammation and prevent disease progression. Inflammatory disorders such as asthma and COPD have also been studied with IMD-0354, with promising results.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IMD-0354 in lab experiments include its specificity for the NF-κB pathway and its ability to inhibit IKK activity. However, IMD-0354 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, IMD-0354 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
For research on IMD-0354 include studying its efficacy in vivo, developing more stable and soluble analogs, and exploring its potential therapeutic applications in a variety of diseases. Additionally, the development of combination therapies that include IMD-0354 may provide synergistic effects and improved therapeutic outcomes. Overall, IMD-0354 has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
IMD-0354 can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with isopropyl alcohol and dimethylamine to yield IMD-0354.
Applications De Recherche Scientifique
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the NF-κB pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit NF-κB activity and sensitize cancer cells to chemotherapy. In autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent disease progression. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD) have also been studied with IMD-0354, with promising results.
Propriétés
IUPAC Name |
N,N-dimethyl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-6-10(8-11)12(14)13(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZZIWLPXTNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
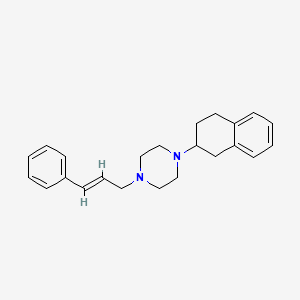
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
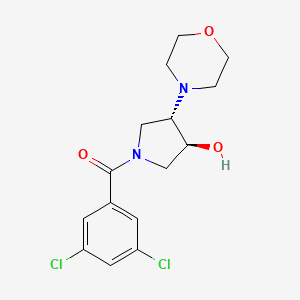
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)
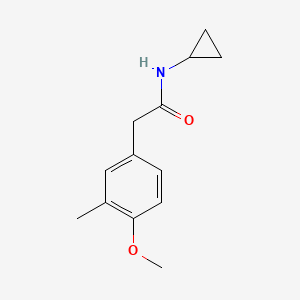
![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
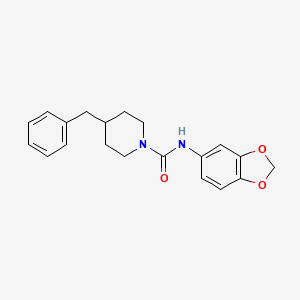
![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5313388.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)